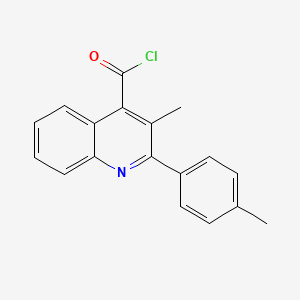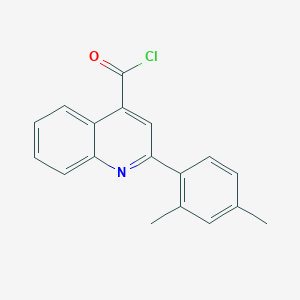
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C17H11Cl2NO2 and a molecular weight of 332.19 .
Synthesis Analysis
The synthesis of quinoline compounds has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is defined by its molecular formula, C17H11Cl2NO2 . Unfortunately, the specific structural details or a visual representation of the molecule was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride are not detailed in the search results. The molecular formula is C17H11Cl2NO2 and the molecular weight is 332.19 , but further properties such as melting point, boiling point, solubility, etc., are not provided.Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
Research has demonstrated the potential of various quinoline derivatives in chemical synthesis, showcasing their applicability in generating novel compounds with significant chemical and biological activities. In a study by Stringer et al. (1985), the treatment of certain 1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride under reflux conditions led to novel ring transformations, producing compounds with potential applications in medicinal chemistry and organic synthesis (Stringer et al., 1985). This work highlights the versatility of quinoline derivatives in facilitating complex chemical transformations.
Antimicrobial and Antitumor Activities
Quinoline derivatives have been explored for their antimicrobial and antitumor properties. Patel et al. (2005) synthesized copolymers from 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate, showing significant antimicrobial activity against various bacteria, fungi, and yeast. This suggests the potential of quinoline derivatives in developing new antimicrobial agents (Patel et al., 2005). Additionally, Lam et al. (2016) investigated the antiangiogenic activity of 2-Formyl-8-hydroxy-quinolinium chloride, demonstrating its potential in inhibiting the growth of human umbilical vein endothelial cells and its strong antiangiogenic activity in a hepatocarcinogenesis model, suggesting its applicability in antitumor therapy (Lam et al., 2016).
Corrosion Inhibition
The study by Singh et al. (2016) on quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium highlights another application of quinoline compounds. The derivatives exhibited significant inhibition efficiency, suggesting their potential in industrial applications to protect metals from corrosion (Singh et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
8-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-15-8-3-2-5-11(15)14-9-12(17(19)21)10-6-4-7-13(18)16(10)20-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIMJJMKENHSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




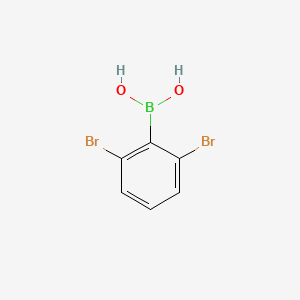
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)
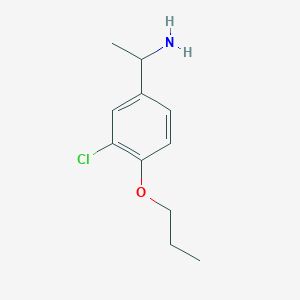
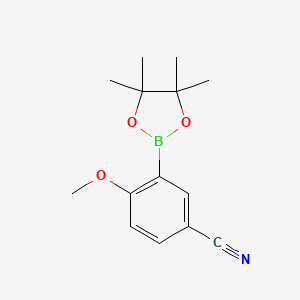
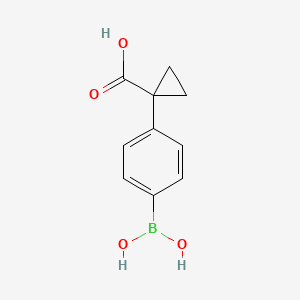

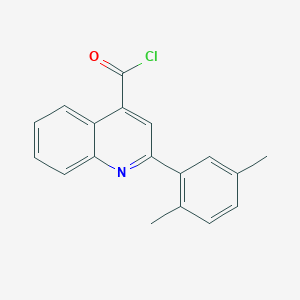



![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)
